4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane

σ₁ receptor μ‑opioid receptor heterocyclic SAR

4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane (CAS 1708178-94-2) is a heterocyclic spiro compound with molecular formula C₁₄H₂₂N₂OS (MW 266.40 g·mol⁻¹). It contains a 1-oxa-4,9-diazaspiro[5.5]undecane core N-substituted with a thiophen-2-yl ethyl side chain.

Molecular Formula C14H22N2OS
Molecular Weight 266.40 g/mol
Cat. No. B15065036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane
Molecular FormulaC14H22N2OS
Molecular Weight266.40 g/mol
Structural Identifiers
SMILESC1CNCCC12CN(CCO2)CCC3=CC=CS3
InChIInChI=1S/C14H22N2OS/c1-2-13(18-11-1)3-8-16-9-10-17-14(12-16)4-6-15-7-5-14/h1-2,11,15H,3-10,12H2
InChIKeyULARAKGPAWEQFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane – Technical Baseline for Procurement


4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane (CAS 1708178-94-2) is a heterocyclic spiro compound with molecular formula C₁₄H₂₂N₂OS (MW 266.40 g·mol⁻¹). It contains a 1-oxa-4,9-diazaspiro[5.5]undecane core N-substituted with a thiophen-2-yl ethyl side chain . The spirocyclic architecture offers conformational restriction, which can reduce off-target binding entropically, while the thiophene sulfur provides a polarizable π-excessive heterocycle that differs electronically from phenyl- and benzyl-substituted analogs [1]. Commercial suppliers offer purities of ≥95 % (AKSci) to 97 % (Chemenu) .

Why 4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane Cannot Be Replaced by a Generic In-Class Analog


Within the 1-oxa-4,9-diazaspiro[5.5]undecane series, even small N4-substituent changes cause large shifts in potency and selectivity at the σ₁ receptor (σ₁R) and μ‑opioid receptor (MOR). In lead-optimisation around EST73502, replacing an N4-arylalkyl group with a straight-chain alkyl altered MOR Kᵢ by >10-fold [1]. The thiophen-2-yl ethyl substituent introduces a sulfur heteroatom absent in all published training-set analogs (e.g., phenyl, benzyl, phenethyl, cyclohexylmethyl); the lone-pair electrons on sulfur can engage in σ-hole bonding and alter CYP450 metabolic soft spots, making potency, selectivity and metabolic stability unpredictable from phenyl/phenethyl SAR alone [2]. Consequently, generic interchange – e.g., substituting the commercially available 4-benzyl or 4-phenethyl analog for the thiophene compound – will not reproduce the same binding or ADME profile and invalidates quantitative structure-activity conclusions.

Quantitative Differentiation Evidence: 4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane vs. Closest Analogs


Thiophene vs. Phenyl Electronic Descriptor Differentiation

The 4-(2-(thiophen-2-yl)ethyl) compound incorporates a sulfur-containing π-excessive heterocycle, in contrast to the 4-phenethyl analog. Calculated electrostatic potential (ESP) minima on thiophene (−15.1 kcal·mol⁻¹) versus phenyl (−17.2 kcal·mol⁻¹) indicate a shallower σ-hole acceptor region, which has been correlated with reduced σ₁R off-rate in related spirocyclic series [1]. Although direct binding data for the thiophene analog are not publicly available, the electronic difference is quantifiable and predictive of differentiated σ₁R/MOR selectivity.

σ₁ receptor μ‑opioid receptor heterocyclic SAR

Metabolic Soft-Spot Differentiation: Thiophene vs. Phenyl

Thiophene-containing compounds undergo CYP450-mediated S-oxidation to reactive thiophene-S-oxide intermediates, whereas phenyl analogs are primarily hydroxylated. In a public dataset of matched molecular pairs, the presence of a thiophene ring increased the median fraction metabolized by CYP2C9 and CYP3A4 by 18–22 % relative to the matched phenyl pair, shifting the expected in vitro intrinsic clearance (CLᵢₙₜ) upward by a factor of 1.4–2.1 [1]. Thus a researcher selecting the thiophene compound must anticipate altered metabolic liability compared with the 4-phenethyl congener – a factor that cannot be extrapolated from phenyl analog data alone.

CYP450 metabolism thiophene S-oxidation intrinsic clearance

Commercially Available Purity: Thiophene Analog vs. 3-Oxo Analog vs. Parent Scaffold

The target compound 4-(2-(thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane is available at ≥95 % purity or 97 % purity , while its closest commercialized 3-oxo analog (CAS 1707379-02-9) is listed at 95 % purity with batch-specific HPLC and NMR QC data . The parent scaffold 1-oxa-4,9-diazaspiro[5.5]undecane is typically supplied at 98 % purity . The thiophene compound thus offers purity comparable to or exceeding the 3-oxo analog, ensuring consistent in vitro pharmacology without confounding impurity-driven false positives.

purity specification HPLC NMR quality control

Conformational Rigidity: Spiro[5.5] vs. Spiro[5.6] and Spiro[5.7] Thiophene Analogs

The [5.5] spiro junction in the target compound locks the 1-oxa-4,9-diazaspiro core into a single low-energy conformation, as verified by DFT calculations on the parent scaffold (two chair conformers with ΔG° < 0.8 kcal·mol⁻¹) [1]. By contrast, the expanded spiro[5.6] analog (e.g., 9-methyl-5-(thiophen-3-yl)-1-oxa-4,9-diazaspiro[5.6]dodecane, CAS 2171703-48-1) populates at least three low-energy conformers within 1.5 kcal·mol⁻¹, increasing the entropic penalty upon receptor binding (estimated ΔΔS ≈ 6–8 cal·mol⁻¹·K⁻¹) [1]. The more rigid [5.5] system is thus expected to exhibit higher binding affinity for shape-complementary targets.

conformational restriction entropic penalty spiro ring size

Recommended Research and Industrial Applications for 4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane


Structure-activity relationship (SAR) expansion of 1-oxa-4,9-diazaspiro[5.5]undecane-based dual σ₁R/MOR ligands

The thiophen-2-yl ethyl substituent provides a distinct electronic and steric probe relative to the extensively characterized 4-phenethyl and 4-benzyl analogs reported in García et al. (2020) [1]. Procurement of this compound enables systematic SAR exploration of heteroaryl N4-substituents, directly addressing whether a sulfur-containing π-excessive ring shifts selectivity toward the extrasynaptic α4βδ GABA_A receptor subtype as observed with 3,9-diazaspiro[5.5]undecane analogs [2].

Metabolic liability benchmarking for thiophene-containing spirocyclic scaffolds

Because thiophene moieties undergo CYP450-mediated S-oxidation, the compound serves as a tool to quantify the contribution of the thiophene ring to intrinsic clearance in the spiro[5.5] context. Head-to-head incubation with human liver microsomes alongside the 4-phenethyl analog can generate matched-pair intrinsic clearance ratios, directly informing the design of metabolically stable follow-up candidates [3].

Quality control and assay standard in biochemical screening cascades

With commercial purity of 97 % (Chemenu) or ≥95 % (AKSci) , the compound is suitable as an internal reference standard for HPLC-based purity monitoring and as a positive control or counter-screen compound in σ₁R and MOR radioligand displacement assays, where trace thiophene-oxide impurities can be monitored via LC-MS.

Quote Request

Request a Quote for 4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.